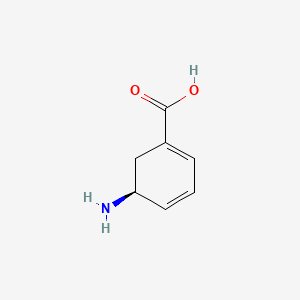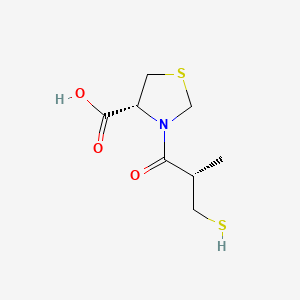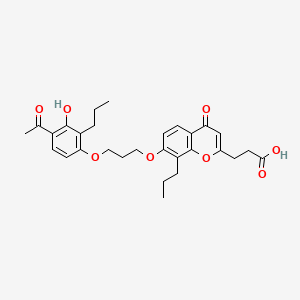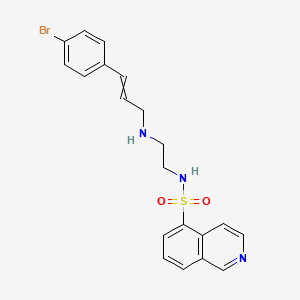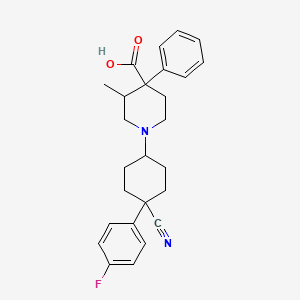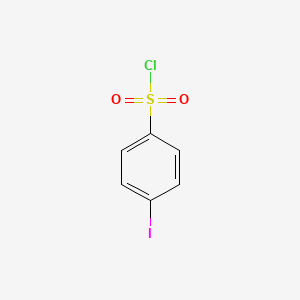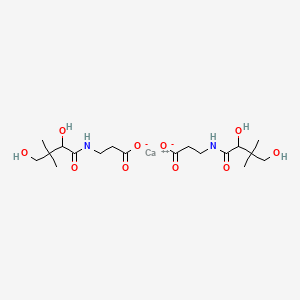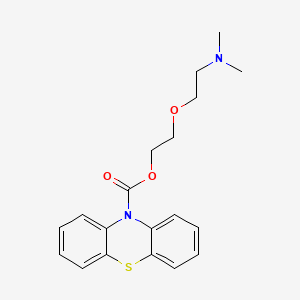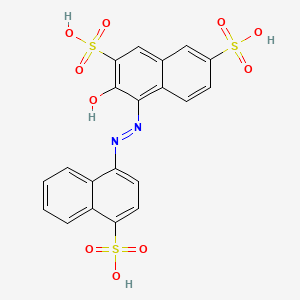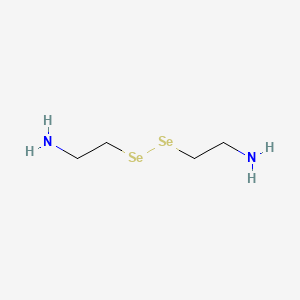
硒代胱胺
描述
Selenocystamine is an organoselenium compound that contains selenium in its structure It is structurally related to cystamine, with selenium replacing the sulfur atom
科学研究应用
Selenocystamine has a wide range of scientific research applications:
Chemistry: In chemistry, selenocystamine is used as a reagent for the synthesis of other selenium-containing compounds.
Biology: In biological research, selenocystamine is studied for its role in redox biology and its potential as an antioxidant.
Medicine: Selenocystamine has shown promise in medical research, particularly in cancer therapy.
Industry: In the industrial sector, selenocystamine is used in the production of selenium-containing materials and as a catalyst in various chemical processes.
作用机制
Target of Action
Selenocystamine is a naturally occurring amino acid found in both eukaryotic and prokaryotic organisms . It is present in transfer RNAs (tRNAs) and in the catalytic site of some enzymes . The genes for glutathione peroxidase and formate dehydrogenase contain the TGA codon, which codes for this amino acid .
Mode of Action
Selenocystamine is capable of catalyzing the formation of disulfide bonds . This ability to oxidize proteins that require disulfide bonds into a stable conformation is a crucial aspect of its mode of action .
Biochemical Pathways
Selenocystamine plays a significant role in the formation of disulfide bonds in proteins, which is a critical step in protein folding and stability . It is involved in the antioxidant pathways, facilitating the oxidation of glutathione .
Pharmacokinetics
For instance, the bioavailability of Selenocystamine can be decreased when combined with Eltrombopag .
Result of Action
The primary result of Selenocystamine’s action is the increased accumulation of proteins containing disulfide bonds . This suggests that a rate-limiting step in protein accumulation is the formation of disulfide bonds in the native structure of recombinant proteins .
Action Environment
The action of Selenocystamine can be influenced by various environmental factors. For instance, in the context of chloroplast protein accumulation, Selenocystamine’s ability to increase the accumulation of proteins containing disulfide bonds suggests that the formation of these bonds is a rate-limiting step .
生化分析
Biochemical Properties
Selenocystamine plays a crucial role in biochemical reactions, particularly those involving redox processes. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and stability. One of the primary interactions of selenocystamine is with thiol groups in proteins, where it can form selenylsulfide bonds. This interaction is essential for the antioxidant activity of selenocystamine, as it helps in scavenging reactive oxygen species and protecting cells from oxidative damage. Additionally, selenocystamine can modulate the activity of enzymes such as glutathione peroxidase and thioredoxin reductase, which are vital for maintaining cellular redox homeostasis .
Cellular Effects
Selenocystamine exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, selenocystamine has been shown to activate the Nrf2 signaling pathway, which leads to the upregulation of antioxidant response elements and enhances the cell’s ability to combat oxidative stress. Furthermore, selenocystamine can affect gene expression by altering the activity of transcription factors and epigenetic modifications. In terms of cellular metabolism, selenocystamine can influence the balance between oxidative phosphorylation and glycolysis, thereby impacting energy production and metabolic flux .
Molecular Mechanism
At the molecular level, selenocystamine exerts its effects through several mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, altering their structure and function. One of the key mechanisms is the formation of selenylsulfide bonds with thiol groups in proteins, which can modulate their activity and stability. Selenocystamine can also inhibit or activate enzymes by interacting with their active sites or regulatory domains. Additionally, selenocystamine can influence gene expression by affecting the binding of transcription factors to DNA and by modulating epigenetic marks such as DNA methylation and histone modifications .
Temporal Effects in Laboratory Settings
The effects of selenocystamine can change over time in laboratory settings, depending on factors such as stability, degradation, and long-term impact on cellular function. Selenocystamine is relatively stable under physiological conditions, but it can undergo degradation in the presence of strong oxidizing agents or extreme pH. Over time, the antioxidant activity of selenocystamine may decrease due to the formation of inactive degradation products. Long-term studies have shown that selenocystamine can have sustained effects on cellular redox balance and gene expression, although the magnitude of these effects may diminish with prolonged exposure .
Dosage Effects in Animal Models
The effects of selenocystamine vary with different dosages in animal models. At low to moderate doses, selenocystamine exhibits beneficial effects such as enhanced antioxidant defense and protection against oxidative stress-induced damage. At high doses, selenocystamine can become toxic, leading to adverse effects such as oxidative damage, disruption of cellular homeostasis, and even cell death. The threshold for these toxic effects depends on factors such as the animal species, route of administration, and duration of exposure .
Metabolic Pathways
Selenocystamine is involved in several metabolic pathways, particularly those related to selenium metabolism and redox biology. It can be metabolized to selenocysteine, which is incorporated into selenoproteins that play critical roles in antioxidant defense and redox regulation. Selenocystamine can also interact with enzymes such as glutathione peroxidase and thioredoxin reductase, influencing their activity and the overall redox state of the cell. Additionally, selenocystamine can affect metabolic flux by modulating the balance between oxidative phosphorylation and glycolysis .
Transport and Distribution
Within cells and tissues, selenocystamine is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters or passive diffusion, depending on its concentration and the cellular context. Once inside the cell, selenocystamine can interact with binding proteins that facilitate its distribution to different cellular compartments. The localization and accumulation of selenocystamine can be influenced by factors such as the presence of binding partners, the redox state of the cell, and the availability of transporters .
Subcellular Localization
Selenocystamine is localized to specific subcellular compartments, where it exerts its activity and function. It can be found in the cytoplasm, mitochondria, and nucleus, depending on the cell type and physiological conditions. The subcellular localization of selenocystamine is influenced by targeting signals and post-translational modifications that direct it to specific organelles. For example, selenocystamine can be targeted to the mitochondria, where it participates in redox regulation and energy metabolism. In the nucleus, selenocystamine can influence gene expression by modulating the activity of transcription factors and epigenetic marks .
准备方法
Synthetic Routes and Reaction Conditions: Selenocystamine can be synthesized through several methods. One common approach involves the reaction of cystamine with selenium dioxide in the presence of a reducing agent. The reaction typically proceeds under mild conditions, with the selenium dioxide acting as the selenium source and the reducing agent facilitating the incorporation of selenium into the cystamine structure .
Industrial Production Methods: Industrial production of selenocystamine often involves large-scale synthesis using similar methods as in laboratory settings. The process is optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions: Selenocystamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Selenocystamine can be oxidized to form diselenides using oxidizing agents such as hydrogen peroxide or iodine.
Reduction: Reduction of selenocystamine can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Selenocystamine can undergo substitution reactions with various electrophiles, leading to the formation of different selenium-containing compounds.
Major Products Formed: The major products formed from these reactions include selenocystamine diselenide, selenols, and various substituted selenocystamine derivatives.
相似化合物的比较
Selenocystamine can be compared with other selenium-containing compounds such as selenocysteine, selenomethionine, and selenocystine.
Selenomethionine: This compound is a selenium analog of methionine and is used as a dietary supplement and in research on selenium metabolism.
Selenocystine: Selenocystine is the oxidized dimer form of selenocysteine and is involved in redox biology.
Uniqueness of Selenocystamine: Selenocystamine is unique due to its specific structure and reactivity.
属性
IUPAC Name |
2-(2-aminoethyldiselanyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2Se2/c5-1-3-7-8-4-2-6/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGIKJLVQNCRRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[Se][Se]CCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12N2Se2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10181470 | |
| Record name | Selenocystamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10181470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2697-61-2 | |
| Record name | Selenocystamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002697612 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Selenocystamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10181470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Selenocystamine inhibit influenza virus replication?
A1: Selenocystamine inhibits the particle-associated RNA-dependent RNA polymerase activity of influenza A and B viruses. [] This enzyme is essential for viral replication. []
Q2: Can Selenocystamine's inhibitory effect on influenza virus be reversed?
A2: Yes, the inhibitory activity of Selenocystamine can be completely reversed by adding β-mercaptoethanol and partially reversed through dialysis. [] This suggests a reversible interaction with the target.
Q3: How does Selenocystamine interact with G protein βγ subunits?
A4: Selenocystamine inhibits G protein βγ subunits through a reversible redox mechanism, primarily targeting the GβCys204 residue. [, ] It forms a selenylsulfide bridge with this cysteine residue, disrupting the protein-protein interactions of Gβγ. []
Q4: Can the interaction between Selenocystamine and G protein βγ subunits be reversed?
A5: Yes, the inhibitory effect of Selenocystamine on G protein βγ subunits can be reversed by adding dithiothreitol (DTT), indicating a reversible redox reaction. []
Q5: What is the molecular formula and weight of Selenocystamine?
A5: Selenocystamine has a molecular formula of C4H12N2Se2 and a molecular weight of 214.11 g/mol.
Q6: Is Selenocystamine stable in alkaline conditions?
A7: In the presence of cupric ions and alkaline conditions, Selenocystamine undergoes autoxidation and transforms into selenohypotaurine. []
Q7: Does Selenocystamine possess glutathione peroxidase-like activity?
A8: While Selenocystamine itself doesn't exhibit direct glutathione peroxidase-like activity, conjugates like Heparin-Selenocystamine, designed to mimic heparin-selenoprotein P complex, do exhibit this activity. []
Q8: How does Selenocystamine contribute to the antioxidant activity of Heparin-Selenocystamine conjugate?
A9: In Heparin-Selenocystamine conjugate, Selenocystamine's diselenide bond is cleaved during the conjugation process, leaving a stable selenol group. [] This selenol group is responsible for the conjugate's glutathione peroxidase-like activity and scavenging activity against hydrogen peroxide, tert-butyl hydroperoxide, cumene hydroperoxide, DPPH radicals, and superoxide anions. []
Q9: Can Selenocystamine catalyze the decomposition of S-nitrosothiols?
A10: Yes, Selenocystamine can catalyze the decomposition of S-nitrosothiols like S-nitrosoglutathione and S-nitroso-N-acetyl-D, L-penicillamine in the presence of thiols, releasing nitric oxide. []
Q10: How does the replacement of sulfur with selenium in cystamine affect its interaction with G protein βγ subunits?
A11: Replacing sulfur with selenium in cystamine to form Selenocystamine significantly enhances its inhibitory potency towards G protein βγ subunits, demonstrating the importance of selenium for its activity. []
Q11: How can Selenocystamine be used in targeted drug delivery systems?
A14: Selenocystamine can be incorporated into nanoparticles designed for targeted drug delivery. For example, it has been used to create ROS-sensitive nanoparticles for ciprofloxacin delivery to treat urinary tract infections. []
Q12: Can Selenocystamine be used for targeted photodynamic therapy?
A15: Yes, Selenocystamine has been used to develop folate receptor-targeted nanophotosensitizers for photodynamic therapy. These nanophotosensitizers, composed of folic acid, poly(ethylene glycol), and chlorin e6 tetramer linked by Selenocystamine, demonstrate ROS sensitivity and enhanced drug delivery to folate receptor-overexpressing cancer cells. []
Q13: How is Selenocystamine typically determined in biological samples?
A16: Selenocystamine can be determined in biological samples using techniques like high performance liquid chromatography (HPLC) coupled with inductively coupled plasma mass spectrometry (ICP-MS). [] This allows for the separation and sensitive detection of Selenocystamine.
Q14: What specific analytical challenges are associated with Selenocystamine determination?
A17: One challenge is the low recovery of Selenocystamine from samples like herring gull eggs using traditional hot water extraction methods, which yielded only 8% recovery. [] This highlights the need for optimized extraction procedures.
Q15: Can Selenocystamine be selectively preconcentrated from complex matrices?
A18: Yes, living Pseudomonas putida cells can selectively preconcentrate Selenocystamine from water samples containing other selenium species. [] This approach improves the sensitivity and selectivity of Selenocystamine determination by slurry sampling electrothermal atomic absorption spectrometry.
Q16: How does the presence of other selenium species affect Selenocystamine determination?
A19: The presence of other selenium species like selenoethionine, Se(IV), selenomethionine, selenourea, selenocystine, and Se(VI) can interfere with Selenocystamine determination. [] This highlights the importance of selective preconcentration or separation techniques for accurate speciation analysis.
Q17: What is known about the environmental fate and degradation of Selenocystamine?
A20: While specific information on the environmental fate and degradation of Selenocystamine is limited within the provided research, its presence as a selenocystamine fraction in herring gull eggs from the North Sea suggests potential bioaccumulation and food web transfer. [, ] Further research is needed to understand its environmental behavior fully.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


